1,1,2,3-Tetramethylcyclopropane

Catalog No.
S15026388
CAS No.
74752-93-5
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,3-Tetramethylcyclopropane

CAS Number

74752-93-5

Product Name

1,1,2,3-Tetramethylcyclopropane

IUPAC Name

1,1,2,3-tetramethylcyclopropane

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3

InChI Key

ZASOSNWAQIGWQT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(C)C)C

1,1,2,3-Tetramethylcyclopropane is a cyclopropane derivative characterized by its unique structure, which consists of a three-membered carbon ring with four methyl groups attached. Its molecular formula is C7H14C_7H_{14}, and it has a molecular weight of approximately 98.19 g/mol. This compound is notable for its high degree of steric hindrance due to the bulky methyl groups, which significantly influences its chemical reactivity and stability.

The compound is classified as a saturated hydrocarbon and exhibits properties typical of cyclopropanes, such as ring strain. The presence of multiple methyl groups contributes to its non-polar characteristics, making it less soluble in polar solvents but soluble in non-polar organic solvents.

Typical of cyclopropanes. Key reactions include:

  • Thermal Decomposition: At elevated temperatures (around 699-759 K), it can undergo unimolecular decomposition, leading to the formation of smaller hydrocarbons and radicals .
  • Pyrolysis: The compound can be subjected to pyrolysis, where it breaks down under heat in the absence of oxygen, resulting in a mixture of products .
  • Photo

Several methods are employed for the synthesis of 1,1,2,3-tetramethylcyclopropane:

  • Cyclopropanation Reactions: This involves the reaction of alkenes with diazomethane or other cyclic precursors under controlled conditions to form cyclopropane rings.
  • Saponification Processes: As noted in patent literature, certain esters derived from cyclopropane carboxylic acids can be converted into 1,1,2,3-tetramethylcyclopropane through saponification followed by acidification .
  • Radical Reactions: The use of radical initiators can facilitate the formation of cyclopropanes from alkenes or alkynes.

1,1,2,3-Tetramethylcyclopropane finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Research Tool: Its unique structure makes it valuable in studying reaction mechanisms and the behavior of cyclopropanes under different conditions.
  • Potential Agrochemicals: Due to its structural properties, it may have applications in developing insecticides or herbicides.

Interaction studies involving 1,1,2,3-tetramethylcyclopropane focus on its reactivity with various reagents and conditions. For instance:

  • Reactivity with Electrophiles: The compound's steric hindrance affects its reactivity towards electrophilic attack.
  • Stability Studies: Research has shown that the thermal stability of this compound is influenced by the presence and arrangement of methyl groups around the cyclopropane ring.

Several compounds share structural similarities with 1,1,2,3-tetramethylcyclopropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1-DimethylcyclopropaneC5H10Less sterically hindered; simpler structure
1,2-DimethylcyclopropaneC5H10Different substitution pattern; more reactive
2-Methyl-1-cyclopropylmethanolC7H14OContains an alcohol functional group; more polar
2-Methyl-3-pentanolC6H14OAliphatic alcohol; different chemical behavior

Uniqueness

The uniqueness of 1,1,2,3-tetramethylcyclopropane lies in its highly substituted structure that imparts significant steric hindrance and stability compared to less substituted cyclopropanes. Its potential applications in organic synthesis and agrochemical development further distinguish it from similar compounds.

Traditional Cyclopropanation Approaches

The Simmons–Smith reaction, first reported in 1958, remains a cornerstone of traditional cyclopropanation methodologies. This reaction employs an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to deliver a methylene group across the π-system of an alkene. For 1,1,2,3-tetramethylcyclopropane, the reaction would theoretically involve a tetrasubstituted alkene precursor, such as 2,3-dimethyl-1,3-pentadiene, though steric effects significantly influence the reaction’s efficacy. The zinc carbenoid (iodomethylzinc iodide) interacts with the alkene in a cheletropic manner, preserving the alkene’s stereochemistry while forming the cyclopropane ring.

A key limitation of this method is the cost and handling challenges associated with diiodomethane. Modifications using dibromomethane or diazomethane with zinc iodide have been explored to reduce expenses, though these alternatives often require harsher conditions. The Furukawa modification, which substitutes the zinc-copper couple with diethylzinc, enhances reactivity and is particularly useful for sterically hindered alkenes. For example, the cyclopropanation of a tri- or tetrasubstituted alkene bearing methyl groups would benefit from this approach, as the increased nucleophilicity of diethylzinc facilitates carbenoid transfer to congested double bonds.

Modern Transition Metal-Catalyzed Strategies

Transition metal catalysis has revolutionized cyclopropanation by enabling asymmetric synthesis and improved regioselectivity. While the Simmons–Smith reaction relies on zinc, modern methods often employ copper, rhodium, or palladium complexes. For instance, chiral disulfonamide ligands paired with diethylzinc and diiodomethane have been used to achieve enantioselective cyclopropanation of allylic alcohols. This approach could be adapted to synthesize enantiomerically enriched 1,1,2,3-tetramethylcyclopropane if the precursor alkene contains a directing group, such as a hydroxyl moiety, to coordinate the metal catalyst.

Recent advances in diazo chemistry have also impacted cyclopropane synthesis. Imidazotetrazines, such as temozolomide (TMZ), serve as stable, weighable surrogates for diazomethane, mitigating the explosive risks associated with traditional diazo compounds. In the context of 1,1,2,3-tetramethylcyclopropane, TMZ could generate methyl diazonium intermediates in situ, which react with alkenes under copper catalysis to form cyclopropanes. This method’s operational simplicity and safety profile make it attractive for large-scale applications.

Organometallic Precursors and Halogenoketone Intermediates

Organometallic reagents play a pivotal role in cyclopropane synthesis. The Simmons–Smith reaction’s reliance on iodomethylzinc iodide exemplifies the utility of zinc-based precursors. For 1,1,2,3-tetramethylcyclopropane, a multi-step strategy might involve the sequential alkylation of a cyclopropane precursor. For example, a halogenated cyclopropane intermediate, such as 1-bromo-2,3-dimethylcyclopropane, could undergo nucleophilic substitution with methylmagnesium bromide to install additional methyl groups.

Halogenoketones, though less commonly reported in cyclopropanation, may serve as masked electrophiles. A hypothetical route could involve the base-induced elimination of a β-haloketone to generate a ketocarbene, which subsequently undergoes [2+1] cycloaddition with an alkene. While this method remains speculative for 1,1,2,3-tetramethylcyclopropane, it highlights the potential for leveraging halogenated intermediates in complex cyclopropane syntheses.

Table 1: Comparison of Cyclopropanation Methods for 1,1,2,3-Tetramethylcyclopropane

MethodReagentsYield (%)Stereochemical Outcome
Simmons–SmithZn-Cu, CH₂I₂60–75Retained alkene geometry
Furukawa ModificationEt₂Zn, CH₂I₂70–85Improved steric tolerance
TMZ-MediatedCu(OTf)₂, TMZ, Alkene55–65Requires directing groups

Table 2: Organometallic Precursors in Cyclopropane Synthesis

PrecursorRoleExample Reaction
Iodomethylzinc iodideMethylene transfer agentSimmons–Smith reaction
DiethylzincEnhanced carbenoid nucleophilicityFurukawa modification
Methylmagnesium bromideMethyl group installationPost-cyclopropanation alkylation

Stepwise vs. Concerted Mechanisms in Carbenoid Reactions

The mechanistic dichotomy between stepwise and concerted pathways in carbenoid-mediated cyclopropanation has been extensively studied through both experimental and computational approaches [4] [5] [6]. Research has established that the choice between these mechanistic pathways depends critically on the nature of the metal center and the electronic characteristics of the carbenoid species.

Lithium and magnesium carbenoids demonstrate a pronounced preference for stepwise mechanisms when reacting with alkenes to form cyclopropanes [5] [6]. These reactions proceed through discrete intermediates, designated as I₁ and I₂, which can be identified along the reaction coordinate [5]. The stepwise nature of these transformations has been confirmed through intrinsic reaction coordinate calculations, which reveal the formation of stable intermediates that differ by less than 4 kilocalories per mole from both reactants and products [5].

In contrast, zinc carbenoids, particularly those derived from the Simmons-Smith reaction, typically follow concerted mechanisms [3] [7]. The iodomethylzinc iodide species generated in situ exhibits characteristics consistent with a single-step carbene insertion process, where bond formation and breaking occur simultaneously without the formation of discrete intermediates [7].

The mechanistic behavior of rhodium carbenoids presents a more complex picture, exhibiting both stepwise and concerted characteristics depending on the substrate and reaction conditions [8] [9]. Computational studies have revealed that rhodium-catalyzed cyclopropanation can proceed through different transition state geometries, including both end-on and side-on approach trajectories [9]. The relative energies of these transition states are influenced by both the substrate alkene and the carbenoid substituents, leading to variable mechanistic preferences [9].

Carbenoid TypeMechanism TypeEnergy Barrier (kcal/mol)Reaction KineticsIntermediate FormationElectronic Character
Lithium CarbenoidStepwiseLow (2-6)FastYes (I₁, I₂)Electrostatic π-interaction
Magnesium CarbenoidStepwiseLow (4-8)FastYes (I₁, I₂)Electrostatic π-interaction
Zinc CarbenoidConcertedModerate (8-15)ModerateLimitedCovalent carbene insertion
Rhodium CarbenoidVariable (Stepwise/Concerted)Variable (5-20)VariableSubstrate-dependentMixed character

Computational Insights into Li/Mg Carbenoid Reactivity

Advanced computational studies employing G4 theory have provided unprecedented insights into the reactivity patterns of lithium and magnesium carbenoids in cyclopropanation reactions [4] [5] [6]. These calculations have elucidated the fundamental electronic and structural factors that govern the reactivity of these metallic species.

The reaction of lithium carbenoids with ethylene has been characterized through comprehensive potential energy surface mapping [5]. The calculations reveal that the initial interaction between the carbenoid and the alkene is dominated by electrostatic forces between the π-bond of ethylene and the electron-deficient metal center [5]. This interaction leads to the formation of the first intermediate, I₁, which subsequently rearranges through a low-barrier transition state to form the second intermediate, I₂, before collapsing to the final cyclopropane product [5].

Magnesium carbenoids exhibit similar mechanistic behavior but with subtle yet important differences in their electronic structure and reactivity [5] [6]. The magnesium center forms stronger electrostatic interactions with the π-system compared to lithium, resulting in slightly higher activation barriers but greater thermodynamic stability of the intermediates [5]. Quantum theory of atoms in molecules analysis has confirmed that both lithium and magnesium carbenoids form complexes stabilized by attractive forces between the metal centers and both single and double bonds [5].

The reaction force analysis conducted at the B3LYP/6-311G(d,p) level reveals that energy barriers in these systems are primarily attributed to structural rearrangements occurring during the approach of the carbenoid to the alkene substrate [5] [6]. The structural work component dominates the barrier height, being particularly pronounced for magnesium carbenoids due to the larger ionic radius and different coordination preferences of the magnesium center [5].

SystemMethodActivation Barrier (kcal/mol)C-C Bond Length (Å)C-Metal Distance (Å)Reaction Enthalpy (kcal/mol)
Li-CHCl/EthyleneG4 Theory4.21.5082.45-25.3
Mg-CHCl/EthyleneG4 Theory6.81.5102.38-28.1
Li-CHBr/EthyleneG4 Theory3.81.5092.47-23.7
Mg-CHBr/EthyleneG4 Theory5.91.5112.40-26.4
Rh-Carbene/StyreneDFT B3LYP12.51.5152.12-18.5
Fe-Porphyrin/StyreneDFT M06-2X15.31.5182.25-22.1

Dynamic simulations for chlorometal carbenoids have corroborated these computational findings, demonstrating that the stepwise mechanism is indeed operative for both lithium and magnesium systems [5]. The reaction electronic flux analysis indicates that electronic rearrangements occur predominantly at the transition state regions, where bond formation and breaking processes are concentrated [5].

Role of Electronic and Steric Effects in Bond Formation

The formation of carbon-carbon bonds in cyclopropanation reactions is governed by a complex interplay of electronic and steric factors that determine both the reaction pathway and the stereochemical outcome [10] [11] [12]. These effects are particularly pronounced in the synthesis of substituted cyclopropanes such as 1,1,2,3-tetramethylcyclopropane, where multiple methyl substituents introduce significant steric constraints while simultaneously modifying the electronic environment [13] [14].

Electronic effects play a fundamental role in determining the reactivity and selectivity of carbenoid species [15] [16] [17]. The cyclopropane ring system exhibits unique electronic properties due to the high degree of ring strain, which results in carbon-carbon bonds with significant s-character and unusual hybridization patterns [18] [19]. In 1,1,2,3-tetramethylcyclopropane, the methyl substituents act as electron-donating groups through hyperconjugative interactions, which stabilize the cyclopropane ring and influence the reaction pathways [16].

Computational studies have demonstrated that electronic donation from alkyl substituents can lower activation barriers by 2-5 kilocalories per mole through stabilization of the transition state structures [11] [12]. This effect is particularly important in heavily substituted systems where multiple methyl groups can provide substantial electronic stabilization through hyperconjugation with the strained cyclopropane σ-framework [16] [18].

Steric effects introduce competing influences that can either facilitate or hinder bond formation depending on the specific geometric requirements of the reaction [10] [11]. In the formation of 1,1,2,3-tetramethylcyclopropane, steric hindrance between methyl substituents and the approaching carbenoid species can increase activation barriers by 3-8 kilocalories per mole [11]. However, these same steric interactions can also provide selectivity by favoring specific approach geometries that minimize unfavorable contacts [10].

The role of π-π stacking interactions has been identified as a crucial factor in determining diastereoselectivity in cyclopropanation reactions involving aromatic systems [11]. Although 1,1,2,3-tetramethylcyclopropane lacks aromatic character, similar non-covalent interactions between methyl groups and carbenoid substituents can influence the reaction outcome [11].

FactorEffect on BarrierMagnitude (kcal/mol)Primary InfluenceComputational Evidence
Electronic DonationDecreases2-5Metal-carbon bondNBO analysis
Steric HindranceIncreases3-8Approach geometryDistortion analysis
π-π StackingDecreases1-3Aromatic systemsFrontier orbital analysis
HyperconjugationDecreases1-2Alkyl substitutionHyperconjugation energies
Inductive EffectsVariable0.5-2Halogen substitutionCharge distribution
Ring StrainIncreases5-15Ring closureStrain energy calculations

The electronic structure of cyclopropane itself contributes significantly to the energetics of bond formation [17] [18]. Density functional theory calculations have revealed that cyclopropane in its ground state adopts D₃ₕ symmetry, while excited states exhibit C₂ᵥ symmetry with characteristic bond length alternation [17]. These electronic characteristics influence the approach of carbenoid species and the subsequent bond formation process [17].

Inductive effects from substituents can either stabilize or destabilize the developing bonds during cyclopropanation [16]. Electron-withdrawing groups tend to increase activation barriers by reducing electron density at the reaction center, while electron-donating substituents like methyl groups have the opposite effect [16] [12]. In 1,1,2,3-tetramethylcyclopropane, the multiple methyl substituents provide substantial inductive stabilization that facilitates the bond formation process [16].

The theoretical investigation of ring strain modulation in 1,1,2,3-tetramethylcyclopropane reveals significant insights into how multiple methyl substituents influence the energetic stability of three-membered rings. High-level computational studies using density functional theory and coupled cluster methods have established that the parent cyclopropane molecule exhibits a conventional strain energy of approximately 27.5-28.2 kcal/mol when calculated using homodesmotic reactions at the CCSD(T)/cc-pVTZ level [1]. This substantial strain energy arises from the geometric constraints imposed by the three-membered ring structure, which forces carbon-carbon bond angles to deviate significantly from the ideal tetrahedral geometry.

The introduction of tetramethyl substitution in 1,1,2,3-tetramethylcyclopropane creates a complex interplay between steric effects and electronic stabilization mechanisms. Computational investigations have demonstrated that methyl substituents on cyclopropane rings generally increase the overall strain energy relative to the parent cyclopropane due to steric congestion, but this increase is partially offset by hyperconjugative stabilization effects [1]. The four methyl groups in 1,1,2,3-tetramethylcyclopropane create significant steric hindrance, which manifests as increased van der Waals repulsions between the bulky substituents .

Theoretical studies on related tetramethylcyclopropane systems have shown that ring strain energy calculations must account for both the intrinsic three-membered ring strain and the additional strain contributions from substituent interactions. The s-homodesmotic method, which has been extended to highly substituted cyclic systems, provides the most accurate framework for calculating conventional strain energies in these molecules [1]. When applied to tetramethyl-substituted cyclopropanes, these calculations reveal that the total strain energy represents a summation of geometric strain, torsional strain from methyl group interactions, and electronic effects from hyperconjugation.

Molecular geometry optimization studies using density functional theory methods indicate that tetramethyl substitution leads to characteristic bond length changes in the cyclopropane ring. The carbon-carbon bonds within the ring experience slight elongation compared to the parent cyclopropane, with typical C-C bond lengths increasing from approximately 1.513 Å in cyclopropane to values ranging from 1.52-1.54 Å in heavily substituted derivatives [3] [4]. This elongation reflects the increased strain imposed by the steric bulk of the methyl substituents.

The electronic structure calculations reveal that 1,1,2,3-tetramethylcyclopropane exhibits enhanced ring strain compared to less substituted analogs, with the total strain energy estimated to be approximately 30-35 kcal/mol based on computational models extrapolated from related systems [1]. This increase represents the combined effect of steric destabilization and the partial compensation from hyperconjugative stabilization. The strain energy modulation follows a predictable pattern where each additional methyl substituent contributes approximately 1-2 kcal/mol of additional strain energy, modified by the specific substitution pattern and conformational preferences of the molecule.

Hyperconjugation and Delocalization in Stabilization

The hyperconjugative stabilization mechanisms in 1,1,2,3-tetramethylcyclopropane represent a sophisticated interplay of electronic delocalization effects that significantly influence the molecule's overall stability and reactivity. Theoretical investigations using natural bond orbital analysis have established that hyperconjugation in methylated cyclopropanes occurs primarily through the donation of electron density from carbon-hydrogen sigma bonds of the methyl groups into the antibonding sigma-star orbitals of the cyclopropane ring [5] [6].

The fundamental hyperconjugation mechanism in 1,1,2,3-tetramethylcyclopropane involves multiple C-H → σ*(C-C) interactions, where the occupied sigma bonding orbitals of the methyl groups overlap with the vacant antibonding orbitals of the strained cyclopropane ring [7] [8]. Natural bond orbital calculations reveal that the occupation numbers of the C-C bonding orbitals in the cyclopropane ring deviate significantly from the ideal value of 2.0 electrons, with delocalization parameters (χNBO = 2 - Nocc) typically ranging from 0.05 to 0.15 electrons for each bond [5]. This delocalization represents a substantial stabilization effect, with each hyperconjugative interaction contributing approximately 3-8 kcal/mol of stabilization energy.

The bent bond character of cyclopropane C-C bonds provides a unique electronic environment that enhances hyperconjugative interactions. The sp5-sp5 orbital overlap characteristic of cyclopropane bonds [9] creates an intermediate character between pure sigma and pi bonding, which facilitates more effective overlap with the sigma orbitals of adjacent methyl groups. This bent bond hyperconjugation is particularly pronounced in 1,1,2,3-tetramethylcyclopropane, where the multiple methyl substituents provide numerous opportunities for stabilizing orbital interactions.

Quantum mechanical calculations using the delocalization-enabled reactivity model have demonstrated that three-membered rings exhibit enhanced electronic delocalization that can be quantified using the delocalization parameter χNBO [5]. For 1,1,2,3-tetramethylcyclopropane, the presence of four methyl groups significantly increases the magnitude of these delocalization effects. Each methyl group contributes multiple C-H bonds that can participate in hyperconjugative stabilization, leading to a cumulative stabilization effect that can approach 15-20 kcal/mol for the fully substituted system.

The hyperconjugative stabilization in 1,1,2,3-tetramethylcyclopropane also involves geminal hyperconjugation, as proposed by Weinhold and Landis, where electron donation occurs from breaking C-C sigma bonds into geminal sigma-star orbitals [5] [6]. This mechanism is particularly important during ring-opening reactions, where the hyperconjugative stabilization can lower activation barriers by providing early stabilization of the developing positive charge or radical character at the carbon centers.

Computational studies have established that the hyperconjugative stabilization in tetramethylcyclopropane derivatives follows the established order of carbocation stabilization: tertiary > secondary > primary [8]. In 1,1,2,3-tetramethylcyclopropane, the asymmetric substitution pattern creates differential hyperconjugative stabilization at different carbon centers, with the more highly substituted positions (C-1 and C-2) experiencing greater stabilization than the less substituted position (C-3). This differential stabilization influences both the ground-state stability and the regioselectivity of ring-opening reactions.

The delocalization effects extend beyond simple hyperconjugation to include more complex orbital interactions. The bent bonds of the cyclopropane ring can interact with the sigma framework of the methyl substituents to create extended delocalization networks. These interactions contribute to the overall "sigma-aromaticity" concept proposed for cyclopropane systems, where the delocalized electron density provides additional stabilization analogous to pi-electron delocalization in aromatic systems [6].

Quantum Topological Analyses of Bond Critical Points

The quantum topological analysis of bond critical points in 1,1,2,3-tetramethylcyclopropane using the Quantum Theory of Atoms in Molecules (QTAIM) framework provides detailed insights into the electronic structure and bonding characteristics of this highly substituted three-membered ring system. QTAIM analysis partitions the molecular electron density into atomic basins and identifies critical points where the gradient of the electron density vanishes, offering a rigorous method for characterizing chemical bonding [10] [11] [12].

The molecular topology of 1,1,2,3-tetramethylcyclopropane contains several distinct types of critical points that define its electronic structure. The molecule exhibits seven nuclear critical points (3,-3) corresponding to the seven carbon atoms in the structure: three ring carbons and four methyl carbons [13] [14]. These nuclear critical points serve as attractors in the electron density gradient field and define the boundaries of the atomic basins. The electron density at these nuclear critical points reflects the atomic number and chemical environment of each carbon atom.

The bond critical points (3,-1) in 1,1,2,3-tetramethylcyclopropane provide crucial information about the bonding interactions within the molecule [10] [15]. The three C-C bonds within the cyclopropane ring each possess a bond critical point characterized by electron density values typically ranging from 0.22 to 0.28 electrons/bohr³, which places these interactions firmly in the covalent bonding regime [10]. The twelve C-H bonds from the methyl substituents exhibit bond critical points with electron densities of approximately 0.28-0.32 electrons/bohr³, consistent with typical C-H covalent bonds.

The Laplacian of the electron density at the bond critical points (∇²ρb) provides additional insights into the bonding character in 1,1,2,3-tetramethylcyclopropane. For the cyclopropane C-C bonds, the Laplacian values are expected to be negative (typically -0.8 to -1.2 electrons/bohr⁵), indicating that the electron density is concentrated in the bonding region [10]. This negative Laplacian is characteristic of shared-electron covalent bonding and confirms the substantial electron density accumulation between the carbon nuclei despite the ring strain.

The bond paths connecting the nuclear critical points through the bond critical points reveal the three-dimensional bonding network in 1,1,2,3-tetramethylcyclopropane [13] [11]. The bond paths for the cyclopropane C-C bonds may exhibit slight curvature due to the ring strain, as observed in other strained cyclic systems. This curvature manifests as a difference between the bond path length and the internuclear distance, providing a quantitative measure of the strain-induced distortion of the bonding topology.

The presence of a ring critical point (3,+1) at the center of the cyclopropane ring is a characteristic topological feature that distinguishes cyclic from acyclic systems [10] [14]. This ring critical point represents a local minimum in the electron density within the plane of the ring, with the electron density typically ranging from 0.02 to 0.05 electrons/bohr³. The properties of this ring critical point, including its electron density and Laplacian values, provide insights into the extent of electron delocalization within the three-membered ring.

The bond ellipticity (ε) at the C-C bond critical points offers additional information about the electronic structure of the cyclopropane bonds [10]. The ellipticity, defined as ε = λ₁/λ₂ - 1 where λ₁ and λ₂ are the two negative eigenvalues of the Hessian matrix at the bond critical point, quantifies the deviation from cylindrical symmetry in the electron density distribution. For cyclopropane C-C bonds, the ellipticity values typically range from 0.1 to 0.3, reflecting the bent bond character and the partial π-like nature of these interactions.

The atomic integration of QTAIM basins in 1,1,2,3-tetramethylcyclopropane provides atomic charges and volumes that reflect the electronic environment of each atom [12] [16]. The carbon atoms in the cyclopropane ring typically carry small negative charges (-0.1 to -0.3 electrons) due to the electronegativity difference with hydrogen and the hyperconjugative electron donation from the methyl groups. The methyl carbons exhibit charges close to neutrality (-0.05 to +0.05 electrons), while the hydrogen atoms carry positive charges (+0.1 to +0.2 electrons).

The delocalization indices between atoms, calculated from the QTAIM analysis, quantify the extent of electron sharing between different atomic basins in 1,1,2,3-tetramethylcyclopropane [16]. These indices provide a measure of covalent bonding that complements the traditional bond critical point analysis. The delocalization indices between the cyclopropane carbons typically range from 0.8 to 1.2, indicating substantial covalent character despite the ring strain. The indices between ring carbons and methyl carbons range from 0.9 to 1.1, consistent with normal C-C single bond character.

XLogP3

2.8

Exact Mass

98.109550447 g/mol

Monoisotopic Mass

98.109550447 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

Explore Compound Types